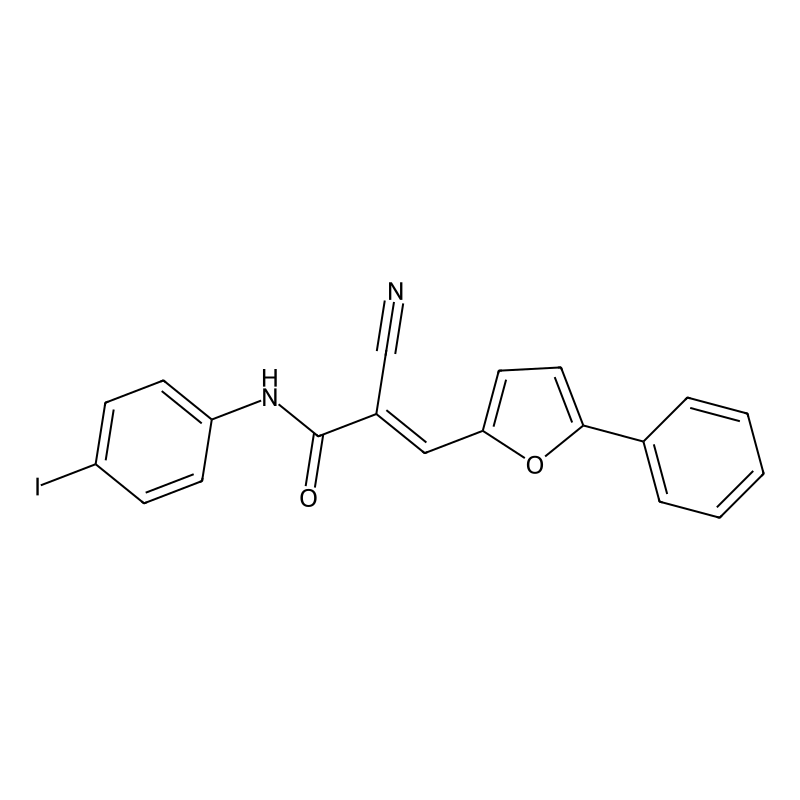

(E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamide derivatives. This compound features a cyano group, an amide linkage, and a phenylfuran moiety, contributing to its unique chemical properties. The structure includes a double bond in the acrylamide part, allowing for geometric isomerism, which can exist in either the cis or trans configuration. Its molecular formula is and it has a molecular weight of approximately 305.34 g/mol.

- Potential skin and eye irritant: Acrylamides can be irritating to the skin and eyes.

- Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.

- Unknown toxicity: Further research is needed to determine the specific toxicity of this compound.

- Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions.

- Electrophilic Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

- Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions.

Common reagents for these reactions include strong acids, bases, and various electrophiles or nucleophiles.

(E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide has been identified as an inhibitor of sirtuin 5, a protein involved in various cellular processes including metabolism and stress response. Its unique structure allows it to interact with specific biological targets, potentially modulating enzyme activities and influencing signal transduction pathways. This makes it a subject of interest in pharmacological research, particularly concerning its effects on cancer and metabolic diseases.

The synthesis of (E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide typically involves several key steps:

- Formation of the Acrylamide Backbone: This is usually achieved through the reaction of an appropriate aldehyde with an amine.

- Introduction of the Cyano Group: This can be accomplished through nucleophilic substitution methods.

- Coupling with the Phenylfuran Moiety: This step often involves coupling reactions such as Suzuki or Heck reactions.

Careful control of reaction conditions, including temperature, solvent choice, and reaction time, is essential to optimize yield and purity.

The compound has several applications in scientific research and industry:

- Medicinal Chemistry: It is explored for its potential therapeutic properties, particularly as an anticancer agent.

- Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

- Biochemical Probes: Its ability to inhibit specific proteins makes it useful in studying biochemical pathways and mechanisms.

Research indicates that (E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide interacts with various molecular targets including enzymes and receptors. These interactions can lead to modulation of their activity, which may affect metabolic pathways and cellular responses. Studies often employ techniques such as molecular docking and enzyme assays to elucidate these interactions.

Several compounds share structural similarities with (E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (E)-2-cyano-N-(phenyl)-3-(5-dimethylaminofuran-2-yl)acrylamide | Contains dimethylamino group | |

| (E)-2-cyano-N-(4-methylphenyl)-3-(5-phenyloxazole-2-yl)acrylamide | Incorporates oxazole ring | |

| (E)-2-cyano-N-(4-chlorophenyl)-3-(5-phenyltiazole-2-yl)acrylamide | Contains a thiazole moiety |

Uniqueness

The uniqueness of (E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide lies in its specific combination of functional groups, particularly the incorporation of both cyano and iodophenyl groups along with the phenylfuran moiety. This combination enhances its biological activity and potential applications compared to other similar compounds.